Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

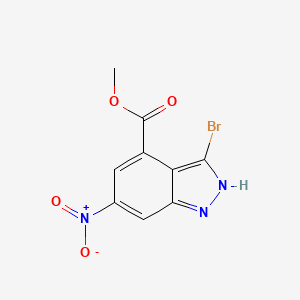

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and functional groups present on the indazole core structure. The compound belongs to the indazole class of heterocyclic compounds, specifically characterized as a benzopyrazole derivative with a fused benzene and pyrazole ring system. The structural representation reveals a complex arrangement where the bromine atom occupies position 3, the nitro group is located at position 6, and the methyl carboxylate functionality is attached at position 4 of the indazole ring system.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System providing the string: O=C(C1=CC(N+=O)=CC2=C1C(Br)=NN2)OC. This notation clearly indicates the connectivity and functional group arrangement within the molecule. The compound exhibits a planar aromatic system typical of indazole derivatives, with the electron-withdrawing nitro and bromine substituents significantly influencing the electronic distribution throughout the ring system. The carboxylate ester group introduces additional functionality that can participate in various chemical transformations and interactions.

Alternative nomenclature systems recognize this compound through several systematic names, including 3-bromo-6-nitro-4-(1H)indazole carboxylic acid methyl ester and 1H-indazole-4-carboxylic acid, 3-bromo-6-nitro-, methyl ester. These naming conventions emphasize different aspects of the molecular structure while maintaining the essential information about substitution patterns and functional groups. The systematic approach to nomenclature ensures precise identification and communication within the scientific community, particularly important given the structural complexity and multiple functional groups present in this heterocyclic compound.

CAS Registry Number and Alternative Naming Conventions

Additional registry identifiers include the Molecular Design Limited number MFCD07781684, which provides another standardized reference for database searches and compound identification. These identification numbers are crucial for maintaining accurate chemical inventory systems and ensuring proper tracking throughout research and development processes. The standardized numbering systems facilitate international communication and collaboration in chemical research by providing universal reference points that transcend language and naming convention differences.

The compound is recognized under several synonymous names that reflect different aspects of its chemical structure and classification systems. These include 3-bromo-6-nitro-4-(1H)indazole carboxylic acid methyl ester, which emphasizes the carboxylic acid derivative nature of the compound, and 1H-indazole-4-carboxylic acid, 3-bromo-6-nitro-, methyl ester, which follows the parent compound modification approach to nomenclature. Such alternative naming conventions accommodate different indexing systems and research contexts while maintaining chemical accuracy and specificity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₆BrN₃O₄, representing a compact yet functionally diverse heterocyclic structure. This formula indicates the presence of nine carbon atoms forming the basic indazole framework and carboxylate group, six hydrogen atoms distributed throughout the structure, one bromine atom contributing to the halogenated character, three nitrogen atoms including those in the indazole ring and nitro group, and four oxygen atoms from the nitro and carboxylate functionalities. The molecular composition reflects the high degree of functionalization achieved within this relatively small heterocyclic system.

The molecular weight of this compound is reported as 300.07 grams per mole, which represents a moderate molecular size suitable for various pharmaceutical and synthetic applications. This molecular weight places the compound within an optimal range for drug-like properties according to established pharmaceutical guidelines, while providing sufficient structural complexity for diverse chemical reactivity. The relatively high atomic density, particularly with the inclusion of bromine, contributes to specific physical properties such as density and refractive index that influence handling and purification procedures.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₉H₆BrN₃O₄ | - |

| Molecular Weight | 300.07 | g/mol |

| Boiling Point | 492.0 ± 40.0 | °C at 760 mmHg |

| Flash Point | 251.4 ± 27.3 | °C |

| Density | 1.9 ± 0.1 | g/cm³ |

| Index of Refraction | 1.706 | - |

| Log P | 3.00 | - |

| Polar Surface Area | 100.80000 | Ų |

The physical properties data reveals important characteristics that influence the compound's behavior in various applications and synthetic procedures. The high boiling point of 492.0°C indicates significant intermolecular forces and thermal stability, likely attributed to the aromatic ring system and electron-withdrawing substituents. The density of 1.9 g/cm³ reflects the presence of the heavy bromine atom and the compact molecular structure. The log P value of 3.00 suggests moderate lipophilicity, indicating balanced solubility characteristics between aqueous and organic phases.

Tautomeric Considerations in Indazole Derivatives

Indazole derivatives, including this compound, exhibit complex tautomeric behavior that significantly influences their chemical and biological properties. The indazole ring system can exist in multiple tautomeric forms, specifically 1H-indazole, 2H-indazole, and 3H-indazole configurations, with each form displaying distinct electronic and structural characteristics. The tautomeric equilibrium in indazole systems is governed by factors including substituent effects, solvent polarity, temperature, and intermolecular interactions, making the understanding of these relationships crucial for predicting compound behavior.

Computational studies using MP2-6-31G** calculations have demonstrated that the 1H-tautomer of indazole is significantly more stable than the 2H-tautomer by approximately 3.6 kcal/mol. This thermodynamic preference for the 1H-form has been confirmed through experimental evidence, including electronic spectra recorded at elevated temperatures that show clear predominance of 1H-indazole in the gas phase. The stability difference arises from aromaticity considerations and optimal electronic distribution within the heterocyclic system, with the 1H-form maintaining better aromatic character and lower overall energy.

The substituents present in this compound significantly influence the tautomeric equilibrium through electronic effects. The electron-withdrawing nitro group at position 6 and the bromine atom at position 3 both stabilize the 1H-tautomer through inductive and resonance effects that enhance the aromatic stabilization of this form. The carboxylate ester group at position 4 provides additional electronic stabilization and can participate in hydrogen bonding interactions that further favor the 1H-configuration. These substituent effects create a strong thermodynamic preference for the 1H-tautomer in this particular compound.

Solvent effects play a crucial role in determining tautomeric populations, with polar solvents generally favoring different equilibrium positions compared to nonpolar environments. Research has shown that in dimethyl sulfoxide solutions, indazole derivatives typically maintain their preferred tautomeric forms, while less polar solvents can stabilize alternative tautomers through specific solvation effects. The tautomeric behavior has practical implications for synthetic chemistry, as different tautomers may exhibit varying reactivity patterns and binding affinities, influencing both chemical transformations and biological activities of indazole-based compounds.

Properties

IUPAC Name |

methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRTZIUWOQYVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646319 | |

| Record name | Methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-75-5 | |

| Record name | Methyl 3-bromo-6-nitro-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Step

- Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent.

- Solvent: N,N-Dimethylformamide (DMF).

- Conditions: Room temperature (~20°C), reaction time approximately 1 hour.

- Procedure: The substrate, such as methyl 1H-indazole-4-carboxylate or related intermediate, is dissolved or suspended in DMF. Potassium hydroxide or potassium ethoxide is added as a base. NBS is then added portion-wise with stirring.

- Workup: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.

- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures.

- Yield: Reported yields are around 69% for the bromination step.

| Parameter | Details |

|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | KOH or KOEt |

| Temperature | 20°C |

| Reaction time | 1 hour |

| Yield | ~69% |

Cyclization via Diazotization

- Starting Material: Nitro-substituted intermediate (compound of formula C).

- Reagents: Sodium nitrite (NaNO2) in acidic medium (acetic acid preferred).

- Conditions: Temperature maintained between -5°C and 5°C during nitrite addition.

- Process: Diazotization followed by intramolecular cyclization forms the indazole core.

- Molar Ratios: Sodium nitrite to substrate molar ratio between 1.5:1 and 3.5:1.

- Advantages: Short synthesis route with high yield suitable for industrial scale.

Esterification

- Starting Material: Carboxylic acid derivatives of indazole.

- Reagents: Methanol in acidic conditions or methylating agents.

- Outcome: Formation of the methyl ester at the 4-carboxylate position.

- Typical Conditions: Reflux with acid catalyst or use of methyl iodide in the presence of base.

- Scale-up: Continuous flow reactors and automated synthesis systems improve efficiency and reproducibility.

- Purification: Recrystallization and chromatographic techniques ensure high purity.

- Solvent Use: DMF and co-solvents like PEG300, Tween 80, and corn oil are used in formulation but also relevant in synthesis for solubilization.

- Yield Optimization: Careful control of temperature, reagent addition rates, and order of addition are critical for maximizing yields and minimizing by-products.

- The bromination using NBS in DMF with a base is a well-established, efficient method providing good yields and selectivity for the 3-position bromination on indazole derivatives.

- The nitration and halogenation steps are critical for regioselectivity; the sequence can be adjusted depending on the substituents to optimize yield and purity.

- The diazotization-cyclization step is a key innovation allowing rapid construction of the indazole core with high yield and industrial scalability.

- Reduction and esterification steps provide versatility for synthesizing related compounds and final functionalization.

- Industrial methods emphasize solvent clarity and order of addition to prevent precipitation and ensure homogeneous reactions.

The preparation of methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate involves a sequence of bromination, nitration, diazotization-cyclization, and esterification reactions. The use of N-bromosuccinimide in DMF for bromination, sodium nitrite in acetic acid for diazotization, and conventional esterification techniques are well-documented and yield the target compound efficiently. The methods are suitable for scale-up with adaptations for industrial production, ensuring high yield and purity. The synthesis route is concise, with opportunities for modification to access related indazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Hydrolysis: Aqueous acid or base solutions.

Major Products

Substitution: Various substituted indazole derivatives.

Reduction: 3-amino-6-nitro-1H-indazole-4-carboxylate.

Hydrolysis: 3-bromo-6-nitro-1H-indazole-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. The structural features of this compound allow it to interact with biological targets, making it valuable in drug discovery.

Antitumor Activity

Indazole derivatives, including this compound, have shown promising antitumor properties. For example, certain derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for development into anticancer therapies .

Antimicrobial Properties

Research has indicated that indazole compounds exhibit antimicrobial activities. This compound may serve as a scaffold for developing new antibiotics or antifungal agents due to its ability to inhibit microbial growth .

HIV Protease Inhibition

The compound has also been explored for its efficacy against HIV. Studies suggest that indazole derivatives can inhibit HIV protease, which is crucial for the viral life cycle. This positions this compound as a candidate for further research in antiviral drug development .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including bromination and nitration processes. Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Bromination | Reflux with bromine in acetic acid |

| 2 | Nitration | Nitrating mixture (HNO₃/H₂SO₄) at low temperature |

| 3 | Esterification | Reaction with methanol and acid catalyst |

These synthetic pathways are essential for producing derivatives with enhanced biological properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Antitumor Research

A study highlighted the effectiveness of indazole derivatives against colon cancer models, where compounds similar to this compound exhibited significant inhibition of tumor growth in vivo .

Enzyme Inhibition Studies

Research on enzyme inhibition has shown that indazoles can effectively inhibit specific targets such as fibroblast growth factor receptors (FGFR). This compound's structural features contribute to its ability to bind to these receptors, leading to potential therapeutic applications in treating various cancers .

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The bromine atom and ester group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in the positions and types of substituents on the indazole ring. Below is a comparative analysis with structurally related indazole derivatives (data sourced from , and 8):

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Purity |

|---|---|---|---|---|---|

| Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate | 3-Br, 6-NO₂, 4-COOCH₃ | C₉H₆BrN₃O₄ | 300.07 | Pharmaceutical intermediate | Not reported |

| 5-Bromo-4-nitro-1H-indazole | 5-Br, 4-NO₂ | C₇H₄BrN₃O₂ | 242.02 | Drug discovery, cross-coupling | ≥97% (HPLC) |

| 6-Bromo-4-nitro-1H-indazole | 6-Br, 4-NO₂ | C₇H₄BrN₃O₂ | 242.02 | Chemical synthesis | ≥98% (HPLC) |

| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | 6-Br, 3-I, 4-COOCH₃ | C₉H₆BrIN₃O₂ | 410.97 | Radiolabeling, medicinal chemistry | ≥98% (HPLC) |

| Ethyl 4-chloro-2-methylquinoline-6-carboxylate | Ethyl ester, 4-Cl, 2-CH₃ (quinoline) | C₁₃H₁₂ClNO₂ | 249.70 | Antimicrobial research | ≥97% (HPLC) |

Key Observations:

- Substituent Positioning : The 3-bromo and 6-nitro groups in the target compound distinguish it from analogs like 5-bromo-4-nitro-1H-indazole or 6-bromo-4-nitro-1H-indazole, where substituents occupy different positions. This affects electronic properties and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethyl esters (e.g., Ethyl 4-chloro-2-methylquinoline-6-carboxylate) offer similar benefits but with altered solubility profiles .

- Halogen Diversity : The inclusion of iodine in Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate increases molecular weight and may enable radioisotope labeling, a feature absent in the target compound .

Biological Activity

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a unique indazole core substituted with a bromine atom, a nitro group, and a carboxylate ester. The presence of these functional groups contributes to its reactivity and biological activity. The molecular formula is C₉H₈BrN₃O₃, with a molar mass of approximately 276.08 g/mol.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have demonstrated its potential as an antibacterial agent against Mycobacterium abscessus, which is significant given the rising incidence of antibiotic-resistant infections .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Derivatives of this compound have displayed antiproliferative effects against several cancer cell lines. For example, studies have reported IC₅₀ values in the low micromolar range for various tumor types, indicating promising anticancer potential .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial resistance and cancer cell proliferation, leading to inhibition of their activity.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, contributing to its antimicrobial and anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the substitution pattern on the indazole ring can significantly influence its potency and selectivity against biological targets.

| Compound Name | IC₅₀ (μM) | Notable Features |

|---|---|---|

| This compound | <10 | Broad-spectrum antibacterial activity |

| Derivative A | 0.64 | Potent against multiple myeloma cell line |

| Derivative B | 1.1 | Effective against specific kinase targets |

Case Studies

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of this compound, researchers found that it inhibited the growth of Mycobacterium abscessus at concentrations as low as 5 μg/mL. This suggests that the compound could be developed into a therapeutic agent for treating resistant infections .

Case Study 2: Anticancer Efficacy

A series of derivatives were synthesized based on the structure of this compound, leading to compounds with enhanced antiproliferative effects against human cancer cell lines such as HCT116 (colon cancer) and KMS-12 BM (multiple myeloma). The most potent derivative exhibited an IC₅₀ value of 0.64 μM, indicating strong potential for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, and how can purity be ensured?

- Methodology : The compound can be synthesized via multi-step reactions involving halogenation, nitration, and esterification. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) is effective for introducing aryl/heteroaryl groups at specific positions, as demonstrated in analogous indazole derivatives . Post-synthesis, purity is confirmed using HPLC (≥95% purity threshold) and corroborated by -NMR and IR spectroscopy to detect functional groups (e.g., ester C=O stretch at ~1700 cm) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL or SHELXT, researchers refine crystallographic data to resolve bond lengths, angles, and torsional conformations. For example, SHELXL’s least-squares refinement can achieve R-factors < 0.05 for high-confidence structural assignments . Complementary techniques like -/-NMR verify substituent positions, with nitro groups causing deshielding in adjacent protons (e.g., δ 8.5–9.0 ppm for aromatic protons near NO) .

Q. What analytical techniques are critical for characterizing its stability under varying conditions?

- Methodology :

- Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures.

- Photostability : Expose samples to UV-Vis light and monitor degradation via LC-MS.

- Hydrolytic stability : Incubate in buffers (pH 1–13) and track ester hydrolysis by observing carboxylic acid formation (e.g., loss of methyl ester peak in -NMR) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during nitration or bromination of the indazole core?

- Methodology :

- Directed electrophilic substitution : Use protecting groups (e.g., Boc on NH) to direct nitration/bromination to specific positions.

- Computational modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites. For example, nitro groups act as meta-directors, influencing bromination patterns .

- Experimental validation : Compare -NMR spectra of intermediates with simulated spectra (e.g., MestReNova software) to confirm regiochemistry .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodology :

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations. For example, a NOESY experiment can distinguish between para and meta substituents by spatial proximity .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H] with <2 ppm error) to rule out impurities.

- Crystallography : SC-XRD can resolve structural ambiguities caused by tautomerism or rotational isomers .

Q. What strategies are employed to study structure-activity relationships (SAR) for pharmacological applications?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace Br with Cl or NO with CF) and compare bioactivity. For instance, bromine’s steric bulk may enhance target binding affinity in kinase inhibitors .

- In vitro assays : Test derivatives in enzyme inhibition assays (e.g., IC determination for cancer-related targets like PKA or CDK). Use controls (e.g., staurosporine for kinase assays) to validate results .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, leveraging crystallographic data of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.